molecular formula C₂₃H₃₂Cl₂N₆OS₃ B1663814 K-604 dihydrochloride CAS No. 217094-32-1

K-604 dihydrochloride

Cat. No. B1663814
M. Wt: 575.6 g/mol
InChI Key: DEKWEGUBUYKTAV-UHFFFAOYSA-N
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Description

K-604 dihydrochloride is a potent and selective acyl-CoA:cholesterol acyltransferase 1 (ACAT-1) inhibitor with an IC50 of 0.45±0.06 μM . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of K-604 dihydrochloride is complex, as indicated by its chemical formula C23H32Cl2N6OS3 . Unfortunately, the search results do not provide a detailed analysis of its molecular structure.

Scientific Research Applications

ACAT-1 Inhibition and Potential Therapeutic Uses

K-604 dihydrochloride has been identified as a potent inhibitor of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1) and shows significant potential for therapeutic applications in diseases involving ACAT-1 overexpression. Shibuya et al. (2018) reported that K-604 exhibits a 229-fold selectivity for human ACAT-1 over ACAT-2, making it a promising candidate for treating diseases related to ACAT-1 overexpression (Shibuya et al., 2018).

Brain Targeting for Alzheimer’s Disease and Glioblastoma

In a study conducted by Shibuya et al. (2019), K-604 was successfully delivered to the brain via the intranasal route in mice using a hydroxycarboxylic acid solution. This approach addresses the challenges of poor solubility in neutral water and low permeability across the blood-brain barrier that K-604 faces. The research suggests that this method could be crucial for treating brain diseases like Alzheimer’s and glioblastoma, where ACAT-1 is overexpressed (Shibuya et al., 2019).

Atherosclerosis Treatment

A study by Ikenoya et al. (2007) demonstrated that K-604, as a selective inhibitor of ACAT-1, suppressed the development of atherosclerosis in an animal model without affecting plasma cholesterol levels. This finding provides direct evidence that pharmacological inhibition of ACAT-1 in arterial walls leads to the suppression of atherosclerosis, which is significant for the development of new treatments for this condition (Ikenoya et al., 2007).

Safety And Hazards

K-604 dihydrochloride is considered toxic and can cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of contact, it is advised to wash with plenty of water and seek medical attention .

Future Directions

K-604 dihydrochloride has been shown to be effective against macrophage foam cell formation and atherosclerosis progression in F1B hamsters on a high-fat diet . This suggests potential future directions for research into its effects on other forms of cardiovascular disease.

properties

IUPAC Name

2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6OS3.2ClH/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23;;/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKWEGUBUYKTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl2N6OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

K-604 dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Guan, X Jiang, J Gai, X Sun, J Zhao… - Journal of cellular …, 2020 - Wiley Online Library
… were treated with the following: SIRT5 inhibitor 1 (HY-112634, MCE, New Jersey, USA), a specific inhibitor of SIRT5, at a concentration of 0.1 μmol\L for 6 hours; K-604 dihydrochloride (…
Number of citations: 26 onlinelibrary.wiley.com
R Yang, W Peng, S Shi, X Peng, Q Cai… - Advanced …, 2023 - Wiley Online Library
… Furthermore, WM-3835 (a KAT7 inhibitor) appreciably inhibited the protein expression of vimentin and vimentin-K104Ac (Figure 5C,D) but not that of the ACAT1 (K-604 dihydrochloride) …
Number of citations: 7 onlinelibrary.wiley.com
关靖千 - 2021 - 中国医科大学
Number of citations: 0

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